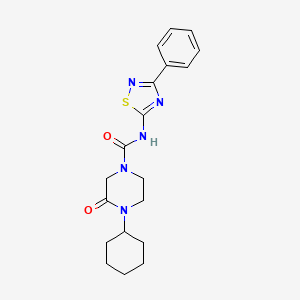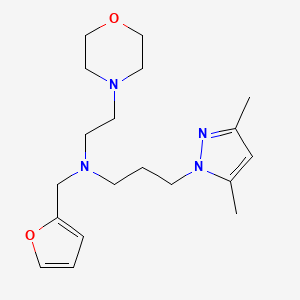
N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, also known as ADQ, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. ADQ is a synthetic compound that belongs to the quinoline family and has been found to exhibit promising biological activities.
科学研究应用
N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit promising biological activities that make it useful in various scientific research applications. One of the main applications of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is in the field of cancer research. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit antimicrobial activity against various microorganisms, making it useful in the development of new antibiotics. In addition, N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit anti-inflammatory activity, making it useful in the treatment of various inflammatory conditions.
作用机制
The mechanism of action of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and physiological effects:
N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria and fungi. In addition, N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit anti-inflammatory activity, making it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit promising biological activities that make it useful in various scientific research applications. However, there are also some limitations to the use of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in lab experiments. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
未来方向
There are several future directions for the study of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. One direction is to further investigate the mechanism of action of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, particularly its inhibition of topoisomerase II and the NF-κB signaling pathway. Another direction is to study the toxicity and pharmacokinetics of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in vivo, which will be important for its potential use as a therapeutic agent. Additionally, further studies are needed to explore the potential of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in other scientific research applications, such as the development of new antibiotics or anti-inflammatory agents.
Conclusion:
In conclusion, N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, or N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit promising biological activities, including the inhibition of cancer cell growth, antimicrobial activity, and anti-inflammatory activity. While there are some limitations to the use of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in lab experiments, there are also several future directions for its study, including further investigation of its mechanism of action and toxicity and pharmacokinetics in vivo. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has the potential to be a valuable tool in scientific research and the development of new therapeutic agents.
合成方法
The synthesis of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves a series of chemical reactions that start with the condensation of 2-acetylpyridine with allylamine to form N-allyl-2-acetylpyridine. This intermediate is then reacted with 2,8-dimethylquinoline-4-carboxylic acid to form N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. The synthesis of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been optimized to yield high purity and high yield.
属性
IUPAC Name |
2,8-dimethyl-N-prop-2-enyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-4-12-24(14-17-9-5-6-11-22-17)21(25)19-13-16(3)23-20-15(2)8-7-10-18(19)20/h4-11,13H,1,12,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBOLXCRVQMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N(CC=C)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(propionylamino)benzamide](/img/structure/B5902045.png)
![2-{1-[1-(3-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5902057.png)
![(2S)-1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5902080.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5902088.png)
![1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5902094.png)
![N-{3-[(2,4-dimethyl-1,4-diazepan-1-yl)carbonyl]phenyl}propanamide](/img/structure/B5902102.png)
![3-(butyrylamino)-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5902107.png)
![N-[4-(butyrylamino)-3-methoxyphenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5902112.png)
![N-[4-({[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5902115.png)

![methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate](/img/structure/B5902152.png)
![N-(4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)acetamide](/img/structure/B5902155.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5902166.png)